Asn-Pro

Description

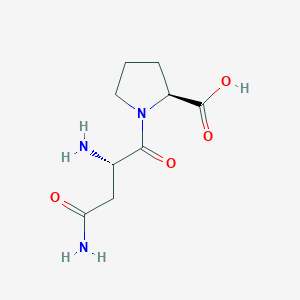

Structure

3D Structure

Properties

CAS No. |

78346-95-9 |

|---|---|

Molecular Formula |

C9H15N3O4 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15N3O4/c10-5(4-7(11)13)8(14)12-3-1-2-6(12)9(15)16/h5-6H,1-4,10H2,(H2,11,13)(H,15,16)/t5-,6-/m0/s1 |

InChI Key |

GADKFYNESXNRLC-WDSKDSINSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Asn-Pro Sequence: A Linchpin in Protein Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seemingly simple dipeptide sequence, Asparagine-Proline (Asn-Pro), plays a disproportionately significant role in the intricate world of protein architecture and function. Its unique stereochemical properties, primarily stemming from the constrained nature of the proline residue, introduce a level of structural complexity that is both a challenge and an opportunity in the study of protein folding, stability, and molecular recognition. This technical guide provides a comprehensive overview of the structural and functional importance of the this compound sequence, with a focus on quantitative data, experimental methodologies, and the visualization of related biological pathways.

The Structural Uniqueness of the this compound Peptide Bond

The peptide bond preceding a proline residue (the Xaa-Pro bond) is distinct from all other peptide bonds in a polypeptide chain. Due to the cyclic nature of the proline side chain, which is covalently bonded to the backbone nitrogen atom, the steric hindrance between the cis and trans conformations of the this compound peptide bond is comparable. This lowers the energy barrier for cis-trans isomerization, making the cis conformation significantly more accessible than for non-proline peptide bonds.[1] In proteins, the trans to cis ratio for Xaa-Pro bonds is approximately 4:1, a stark contrast to the roughly 1000:1 ratio for non-proline bonds.[1]

This conformational flexibility allows the this compound sequence to act as a molecular switch, influencing the local and global structure of a protein. The transition between the cis and trans states can be a rate-limiting step in protein folding and can be modulated by cellular factors, including enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases).

Quantitative Analysis of this compound Conformation

The conformational preferences of the this compound sequence can be quantified through analysis of dihedral angles and the equilibrium between the cis and trans isomers. The following tables summarize key quantitative data derived from statistical analyses of protein structures in the Protein Data Bank (PDB) and experimental studies.

| Parameter | Value | Reference(s) |

| trans/cis Ratio (Xaa-Pro) | ~4:1 | [1] |

| K(trans/cis) (XYPN peptides) | 2.9 - 4.2 (for non-aromatic X) | [2] |

Table 1: Cis-Trans Isomer Ratios for Proline-Containing Peptides. K(trans/cis) represents the equilibrium constant between the trans and cis conformations.

| Conformation | Secondary Structure | φ (phi) Angle Range | ψ (psi) Angle Range | Reference(s) |

| trans this compound | Helix | -80° to -50° | -60° to -30° | [3] |

| Strand | -150° to -110° | 130° to 170° | [3] | |

| cis this compound | Turn/Loop | -90° to -60° | 100° to 160° | [3] |

Table 2: Typical Backbone Dihedral Angles for this compound in Different Secondary Structures. The values represent the most populated regions in Ramachandran plots for proline residues.

Functional Implications of the this compound Sequence

The structural properties of the this compound motif are directly linked to its diverse roles in protein function, from mediating protein-protein interactions to regulating protein folding and stability.

The this compound-Phe (NPF) Motif: A Key Player in Endocytosis

A prominent example of the functional importance of the this compound sequence is its presence in the this compound-Phe (NPF) motif. NPF motifs are recognized by Eps15 Homology (EH) domains, which are protein modules found in a variety of proteins involved in endocytosis and signal transduction.[4] The interaction between EH domains and NPF motifs is crucial for the assembly of the clathrin-coated pits at the plasma membrane, a key step in clathrin-mediated endocytosis.

The binding of the NPF motif to the EH domain is a critical event in the recruitment of endocytic machinery. For instance, the protein Eps15, which contains multiple EH domains, can bind to NPF motifs in other endocytic proteins like AP180, thereby facilitating the assembly of the clathrin coat.

Figure 1: Recruitment cascade in clathrin-mediated endocytosis. The interaction between the EH domain of Eps15 and the NPF motif of AP180 is a key step in the assembly of the clathrin coat.

Conformational Switching and Protein Regulation

The cis-trans isomerization of the this compound peptide bond can act as a molecular switch to regulate protein activity. This conformational change can alter the local protein structure, leading to changes in binding affinities for other molecules or modulating enzymatic activity. This process is often regulated by PPIase enzymes, which can accelerate the rate of isomerization.

Figure 2: The this compound bond as a conformational switch. The isomerization between the cis and trans conformations can be a regulatory mechanism for protein function, often catalyzed by PPIase enzymes.

Experimental Methodologies for Studying the this compound Sequence

A variety of biophysical and biochemical techniques are employed to investigate the structure and function of the this compound sequence. This section provides an overview of the key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of the this compound bond in solution. It can be used to distinguish between the cis and trans isomers and to determine their relative populations.

Detailed Methodology:

-

Sample Preparation:

-

Peptides or proteins containing the this compound sequence are typically expressed in E. coli or synthesized chemically. For heteronuclear NMR experiments, uniform labeling with 15N and/or 13C is often required.

-

The sample is dissolved in a suitable buffer (e.g., phosphate-buffered saline) to a concentration of 0.5-5 mM.[5]

-

The pH of the sample is adjusted, typically to a value below 7.5 to slow the exchange of amide protons with the solvent.[6]

-

Approximately 5-10% D2O is added to the sample for the spectrometer's field-frequency lock.[6]

-

-

NMR Data Acquisition:

-

A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D 1H NMR: Provides an initial assessment of sample purity and folding.

-

2D 1H-1H TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

-

2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure and distinguishing between cis and trans proline isomers. The intensity of the Hα(i) - Hδ(i+1) NOE cross-peak is a key indicator of the cis conformation of the Xaa-Pro bond.

-

2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For 15N-labeled samples, this experiment provides a fingerprint of the protein, with one peak for each non-proline amide group.

-

Specific Pulse Sequences for Proline Isomerization: Experiments like 13C-detected NMR can be particularly useful for directly observing the Cβ and Cγ chemical shifts of proline, which are sensitive to the cis/trans isomeric state.[7]

-

-

Data Analysis:

-

NMR spectra are processed (Fourier transformation, phasing, and baseline correction) using software such as NMRPipe.

-

Resonance assignment is performed to assign each peak in the spectra to a specific atom in the protein.

-

The relative populations of the cis and trans isomers are determined by integrating the corresponding peaks in the NMR spectra.

-

Structural restraints (distances from NOESY, dihedral angles from coupling constants) are used to calculate an ensemble of 3D structures.

-

Figure 3: General workflow for NMR analysis of protein structure. This process allows for the detailed characterization of the this compound sequence in solution.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of a protein, allowing for the direct visualization of the this compound peptide bond in either the cis or trans conformation.

Detailed Methodology:

-

Protein Purification and Crystallization:

-

The protein of interest must be purified to >95% homogeneity.

-

A high concentration of the purified protein (typically 5-20 mg/mL) is required.

-

Crystallization is achieved by slowly increasing the concentration of a precipitant (e.g., polyethylene (B3416737) glycol, salts) in a solution containing the protein, often using vapor diffusion methods (hanging drop or sitting drop).

-

For complexes, such as an EH domain with an NPF-containing peptide, the protein and peptide are mixed in a specific molar ratio prior to setting up crystallization trials.

-

-

Data Collection:

-

A suitable crystal is selected and cryo-protected to prevent damage from radiation.

-

The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the diffracted spots.

-

The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

-

An initial electron density map is calculated.

-

A model of the protein is built into the electron density map using molecular graphics software.

-

The model is refined to improve the fit to the experimental data and to ensure ideal stereochemistry. This iterative process involves adjustments to atomic coordinates and B-factors.

-

Figure 4: The workflow of protein structure determination by X-ray crystallography. This method provides a high-resolution snapshot of the this compound conformation.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to investigate the functional importance of the this compound sequence by systematically replacing one or both residues with other amino acids and assessing the impact on protein function.

Detailed Methodology:

-

Primer Design:

-

Two complementary oligonucleotide primers containing the desired mutation are designed.

-

The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

-

The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides.

-

The primers should have a minimum GC content of 40% and terminate in a G or C base.

-

-

Mutagenesis PCR:

-

A PCR reaction is set up containing the template DNA (a plasmid containing the gene of interest), the mutagenic primers, a high-fidelity DNA polymerase, dNTPs, and a suitable buffer.

-

A typical PCR program involves an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Digestion of Parental DNA:

-

The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

-

-

Transformation and Sequencing:

-

The DpnI-treated DNA is transformed into competent E. coli cells.

-

The transformed cells are plated on a selective medium, and individual colonies are grown.

-

Plasmids are isolated from several colonies, and the DNA is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Figure 5: A typical workflow for site-directed mutagenesis. This technique is essential for probing the functional role of the this compound sequence.

Conclusion

The this compound sequence, though small, is a powerful determinant of protein structure and function. Its unique ability to readily adopt both cis and trans conformations allows it to act as a molecular hinge or switch, influencing protein folding pathways, mediating crucial protein-protein interactions, and regulating biological processes. A thorough understanding of the structural and dynamic properties of the this compound motif, gained through a combination of quantitative analysis and sophisticated experimental techniques, is essential for researchers in the fields of structural biology, cell biology, and drug development. The insights gained from studying this seemingly simple dipeptide continue to unravel the complexities of the proteome and open new avenues for therapeutic intervention.

References

- 1. C: UNDERSTANDING PROTEIN CONFORMATION [biochem-vivek.tripod.com]

- 2. Effects of i and i+3 residue identity on cis-trans isomerism of the aromatic(i+1)-prolyl(i+2) amide bond: implications for type VI beta-turn formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naive Prediction of Protein Backbone Phi and Psi Dihedral Angles Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and crystallization of the Grb7 SH2 domain in complex with the G7-18NATE nonphosphorylated cyclic inhibitor peptide - PMC [pmc.ncbi.nlm.nih.gov]

The Asn-Pro Dipeptide: A Critical Determinant in Biological Structure and Function

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Asparaginyl-Proline (Asn-Pro) is a unique amino acid sequence that confers specific structural and functional properties to peptides and proteins. While the biological significance of the free this compound dipeptide is not extensively documented, its presence within a polypeptide chain is a critical determinant of protein processing, stability, and interaction with cellular machinery. This technical guide provides an in-depth analysis of the known biological roles of the this compound motif, focusing on its function in protein cleavage, cell adhesion, and antioxidant signaling. Detailed experimental methodologies and quantitative data are presented to provide a comprehensive resource for researchers in the fields of biochemistry, cell biology, and drug development.

Introduction

The sequence of amino acids in a polypeptide chain dictates its three-dimensional structure and, consequently, its biological function. Certain dipeptide motifs can introduce unique conformational constraints or recognition sites. The this compound sequence is one such motif. Proline, with its rigid pyrrolidine (B122466) ring, restricts the conformational flexibility of the polypeptide backbone. When preceded by asparagine, this sequence becomes a focal point for specific enzymatic and chemical events. This guide will explore the multifaceted roles of the this compound dipeptide, moving from its structural influence on protein processing to its contribution to the bioactivity of larger peptides.

Structural Significance: The this compound Motif in SREBP Cleavage

A well-documented role of the this compound sequence is its critical involvement in the regulated intramembrane proteolysis of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids. Their activation requires a two-step proteolytic cleavage, with the second step being catalyzed by Site-2 Protease (S2P).

The this compound sequence is conserved in the first transmembrane segment of all SREBPs and is essential for cleavage by S2P. It is proposed that this dipeptide acts as an N-terminal "helix cap". This capping function is thought to locally disrupt the alpha-helical structure of the transmembrane domain, making the scissile peptide bond accessible to the active site of S2P.

Conformational Analysis of the Asn-Pro Peptide Linkage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique structural properties of the asparagine-proline (Asn-Pro) peptide linkage, particularly its propensity to undergo cis-trans isomerization, play a pivotal role in protein folding, stability, and function. This technical guide provides a comprehensive overview of the conformational analysis of the this compound bond, detailing the energetic landscape, key structural parameters, and the experimental and computational methodologies used to elucidate its behavior.

The Unique Nature of the Xaa-Proline Bond

Unlike most peptide bonds, which overwhelmingly favor the trans conformation due to steric hindrance, the peptide bond preceding a proline residue (Xaa-Pro) exhibits a significant population of the cis isomer. This is attributed to the cyclic nature of the proline side chain, which reduces the steric clash between the Cα carbons of the preceding residue (Xaa) and the proline in the cis conformation. The energy barrier for cis-trans isomerization of a typical peptide bond is approximately 20 kcal/mol, while for an Xaa-Pro bond, this barrier is lower, around 13 kcal/mol, with a free energy difference between the two states of only about 0.5 kcal/mol.[1] This relatively small energy difference allows for a dynamic equilibrium between the cis and trans conformers, which can act as a molecular switch in various biological processes. While the trans conformation is still generally favored, the cis population can range from 5% to 40% depending on the local sequence and environment.

Quantitative Conformational Data for the this compound Linkage

Precise experimental data for a simple this compound dipeptide is limited in the literature. Therefore, computational studies on model peptides, such as N-acetyl-Asn-Pro-N'-methylamide (Ac-Asn-Pro-NHMe), are crucial for obtaining quantitative insights into the conformational preferences of this linkage. The following tables summarize key energetic and structural parameters derived from such computational analyses.

Table 1: Energetic Properties of the this compound Cis-Trans Isomerization

| Parameter | Value (kcal/mol) | Method |

| Free Energy Difference (ΔG) | ||

| cis → trans | ~ -0.5 to -2.0 | Computational (MD/QM) |

| Activation Energy Barrier (Ea) | ||

| trans → cis | ~ 13 - 20 | Computational/Experimental |

| cis → trans | ~ 12 - 18 | Computational/Experimental |

Note: The exact values can vary depending on the force field used in computational models and the specific experimental conditions.

Table 2: Dihedral Angles for Cis and Trans Conformers of the this compound Linkage

| Dihedral Angle | cis Conformation (degrees) | trans Conformation (degrees) |

| ω (this compound) | ~ 0 | ~ 180 |

| φ (Asn) | -60 to -80 | -60 to -80 |

| ψ (Asn) | 120 to 160 | 120 to 160 |

| φ (Pro) | ~ -60 | ~ -60 |

| ψ (Pro) | 120 to 160 | 120 to 160 |

Note: The φ and ψ angles can exhibit a range of values depending on the local environment and interactions. The values presented are typical for β-turn or extended conformations.

Experimental Protocols for Conformational Analysis

The study of this compound conformation relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation and dynamics of peptides. It allows for the direct observation and quantification of cis and trans isomers.

Detailed Methodology:

-

Peptide Synthesis and Purification:

-

Synthesize the this compound containing peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM. The choice of solvent can influence the cis/trans equilibrium.

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Adjust the pH of the sample to the desired value, typically between 4 and 7, to ensure stability and minimize exchange of amide protons.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

-

1D ¹H Spectrum: Provides an initial overview of the sample and can show distinct signals for cis and trans isomers if they are in slow exchange on the NMR timescale.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a spin system (i.e., belonging to a single amino acid residue). This is crucial for resonance assignment.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (< 5 Å). Key NOEs for distinguishing cis and trans isomers are:

-

αH(Asn) - αH(Pro): Strong NOE is indicative of a trans conformation.

-

αH(Asn) - δH(Pro): Strong NOE is characteristic of a cis conformation.

-

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. The chemical shifts of Pro Cβ and Cγ are particularly sensitive to the cis/trans isomerization state.

-

-

Data Analysis:

-

Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon resonances to their respective amino acid residues in both the cis and trans conformations.

-

Quantification of Cis/Trans Population: Integrate the well-resolved cross-peaks corresponding to the cis and trans isomers in the 1D ¹H or 2D NOESY/ROESY spectra to determine their relative populations.

-

Dihedral Angle Restraints: Measure the intensities of NOE cross-peaks to derive distance restraints between protons. Use these restraints in structure calculation programs (e.g., CYANA, XPLOR-NIH) to determine the three-dimensional structure of both isomers. The Karplus equation can be used to relate measured ³J-coupling constants to dihedral angles.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state. While challenging for flexible peptides, it can offer a definitive view of the this compound conformation in a crystalline environment.

Detailed Methodology:

-

Peptide Synthesis and Purification: As described for NMR spectroscopy, high purity (>98%) is essential.

-

Crystallization Screening:

-

Dissolve the peptide in a suitable solvent (e.g., water, buffer) at a high concentration.

-

Use commercially available or in-house prepared crystallization screens to test a wide range of conditions (precipitants, pH, temperature, additives).

-

Employ vapor diffusion (hanging drop or sitting drop) or microbatch methods to set up crystallization trials.

-

Monitor the trials regularly under a microscope for crystal growth.

-

-

Crystal Optimization and Harvesting:

-

Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and other components to obtain larger, single, well-diffracting crystals.

-

Carefully harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, often with the addition of a cryoprotectant to prevent ice formation.

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on a goniometer in an X-ray beam (preferably at a synchrotron source for high intensity).

-

Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the diffraction data, paying close attention to the electron density around the this compound peptide bond to determine its conformation (cis or trans). In cases of conformational heterogeneity, both isomers may be modeled with partial occupancies.

-

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are invaluable for understanding the dynamic nature of the this compound linkage and for providing quantitative energetic and structural data.

Detailed Methodology:

-

Model Building:

-

Construct a model of the this compound containing peptide (e.g., Ac-Asn-Pro-NHMe) in both the cis and trans conformations using molecular modeling software (e.g., PyMOL, Chimera, Maestro).

-

-

Molecular Dynamics (MD) Simulation Setup:

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).

-

Place the peptide in a periodic box of explicit solvent (e.g., TIP3P water).

-

Add counter-ions to neutralize the system.

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure and density of the system.

-

-

Production MD Simulation:

-

Run a long production simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the peptide.

-

-

Data Analysis:

-

Analyze the trajectory to determine the populations of the cis and trans isomers by monitoring the ω dihedral angle of the this compound bond.

-

Calculate the free energy difference between the cis and trans states using methods like umbrella sampling or metadynamics.

-

Analyze the φ and ψ dihedral angles for both Asn and Pro in each isomeric state to characterize the backbone conformation.

-

Investigate intramolecular hydrogen bonding and solvent interactions that may influence the conformational equilibrium.

-

-

Quantum Mechanics (QM) Calculations:

-

Use QM methods (e.g., Density Functional Theory - DFT) to perform geometry optimization and calculate the relative energies of the cis and trans conformers in the gas phase or with an implicit solvent model. This can provide a more accurate energetic comparison.

-

Visualizing Key Processes and Relationships

Experimental Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of an this compound containing peptide.

Figure 1: Experimental workflow for this compound conformational analysis.

Cis-Trans Isomerization Equilibrium of the this compound Linkage

The equilibrium between the cis and trans conformations of the this compound peptide bond is influenced by several factors, as depicted in the following diagram.

Figure 2: Factors influencing the cis-trans equilibrium of the this compound bond.

Conclusion

The conformational analysis of the this compound peptide linkage is a multifaceted challenge that requires an integrated approach combining high-resolution experimental techniques and sophisticated computational methods. A thorough understanding of the delicate balance between the cis and trans isomers and the factors that modulate this equilibrium is essential for elucidating the structure-function relationships of proteins and for the rational design of peptide-based therapeutics. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the critical role of the this compound linkage in biological systems.

References

Synthesis and Basic Characteristics of Asparaginyl-Proline (Asn-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and fundamental characteristics of the dipeptide Asparaginyl-Proline (Asn-Pro). The synthesis of this compound presents unique challenges due to the inherent properties of its constituent amino acids. Asparagine is prone to side-chain reactions, while proline's secondary amine structure can complicate peptide bond formation and increase the risk of diketopiperazine formation. This document outlines a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, addressing these challenges through the use of appropriate protecting groups and coupling strategies. Furthermore, this guide summarizes the known physicochemical properties of this compound and its constituent amino acids. While specific biological functions of the isolated this compound dipeptide are not extensively documented in current literature, this guide discusses the known roles of asparagine and proline, as well as the emerging understanding of dipeptides as potential signaling molecules and regulators of cellular processes.

Introduction

Dipeptides, the simplest members of the peptide family, are increasingly recognized for their diverse biological activities, extending beyond their basic role as products of protein catabolism.[1] They can act as signaling molecules, enzyme inhibitors, and modulators of various physiological processes.[2][3] The dipeptide Asparaginyl-Proline (this compound), composed of the polar amino acid asparagine and the unique cyclic amino acid proline, is of interest for its potential biological roles and as a structural motif in larger peptides and proteins.

The chemical synthesis of this compound, however, is not without its challenges. The amide group in the side chain of asparagine can undergo dehydration to form a nitrile during activation.[4] Proline, being a secondary amine, exhibits slower coupling kinetics and can promote the formation of a cyclic dipeptide known as a diketopiperazine, especially when it is the C-terminal residue.[5] This guide provides a detailed methodology for the successful synthesis of this compound using modern solid-phase peptide synthesis techniques, along with a summary of its fundamental properties.

Physicochemical Characteristics

The basic physicochemical properties of this compound and its constituent amino acids are summarized in the tables below. These properties are crucial for its handling, purification, and for understanding its potential biological context.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Solubility |

| This compound | C9H15N3O4 | 229.23 | - | - |

| Asparagine (Asn) | C4H8N2O3 | 132.12 | White crystalline solid | Soluble in water |

| Proline (Pro) | C5H9NO2 | 115.13 | Colorless or white crystals | Very soluble in water |

| Asn-Asn-Pro | C13H21N5O6 | 343.34 | - | - |

Data for this compound and Asn-Asn-Pro is limited in publicly available databases. Appearance and solubility are expected to be that of a white, water-soluble solid.

Table 2: Computed Physicochemical Properties of this compound and Asn-Asn-Pro

| Compound | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

| Pro-Asn | -5.3 | 4 | 4 | 3 |

| Asn-Asn-Pro | -7.3 | 5 | 6 | 7 |

Source: PubChem. These values are computationally predicted and provide insights into the molecule's polarity and conformational flexibility.[6]

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The recommended method for the synthesis of this compound is the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). This approach offers high efficiency and allows for the use of acid-labile side-chain protecting groups.

Materials and Reagents

-

Resin: Pre-loaded Fmoc-Pro-Wang resin or 2-chlorotrityl chloride resin for loading the first amino acid.

-

Amino Acids:

-

Fmoc-Asn(Trt)-OH (Nα-Fmoc-Nγ-trityl-L-asparagine)

-

Fmoc-Pro-OH

-

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents:

-

DMF (Peptide synthesis grade)

-

DCM (Dichloromethane)

-

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Purification:

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

C18 column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

TFA

-

Experimental Protocol

The synthesis of this compound is a two-step process involving the coupling of Fmoc-Asn(Trt)-OH to resin-bound proline, followed by cleavage from the resin and deprotection.

-

Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

-

Dissolve Fmoc-Pro-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.

-

Add the amino acid solution to the swollen resin and shake for 2 hours.

-

Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

Add 20% piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Confirm complete deprotection using a Kaiser test (ninhydrin test). The beads should turn a deep blue.

-

Dissolve Fmoc-Asn(Trt)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Monitor the coupling reaction completion using a Kaiser test (beads should remain colorless or slightly yellow).

-

Repeat the Fmoc deprotection procedure as described in Step 2 to remove the Fmoc group from the N-terminal asparagine.

-

Wash the peptide-resin with DCM (5x) and dry under vacuum.

-

Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O). Caution: TFA is highly corrosive.

-

Add the cleavage cocktail to the dry resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]

-

Collect fractions containing the pure peptide.

-

Confirm the identity and purity of the this compound dipeptide by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).[8][9]

Experimental Workflows (Graphviz)

The following diagrams illustrate the key workflows in the synthesis of this compound.

Basic Biological Characteristics

While extensive research on the specific biological functions of the isolated this compound dipeptide is limited, the roles of its constituent amino acids and the general functions of dipeptides provide a basis for potential areas of investigation.

-

Asparagine (Asn): A non-essential amino acid crucial for the synthesis of glycoproteins and other proteins.[10] It plays a role in the metabolic control of cell functions in nerve and brain tissue and is involved in the transport of nitrogen.[10]

-

Proline (Pro): A unique cyclic amino acid that provides conformational rigidity to peptide chains and is often found in turns and loops of proteins.[11] It is involved in processes such as collagen synthesis and has been implicated in cellular signaling.

-

Dipeptides as Bioactive Molecules: Dipeptides are increasingly recognized as more than just metabolic intermediates. They can be transported across cell membranes by specific transporters, such as PepT1, and can exert various biological effects, including antioxidant, anti-inflammatory, and signaling activities.[10][12] For example, the dipeptide Pro-Gly has been shown to promote IGF-1 expression and secretion.[10] Given the organ-specific distribution of dipeptides, it is plausible that this compound may have specific roles in certain tissues.[13]

-

Potential Signaling Pathways: While no specific signaling pathways have been elucidated for this compound, the involvement of other proline-containing dipeptides in pathways like the JAK2/STAT5 pathway (as seen with Pro-Gly) suggests potential avenues for future research into the signaling roles of this compound.[10]

Conclusion

This technical guide provides a detailed framework for the synthesis and understanding of the dipeptide this compound. The described solid-phase peptide synthesis protocol, with careful consideration of the challenges posed by asparagine and proline, offers a reliable method for obtaining this dipeptide in high purity. While the specific biological functions of this compound remain an open area for investigation, the known roles of its constituent amino acids and the emerging field of dipeptide biology suggest that this compound may possess unique and physiologically relevant activities. Further research is warranted to explore the potential of this compound in drug development and as a tool for studying cellular processes.

References

- 1. Proteinogenic dipeptides, an emerging class of small-molecule regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]

- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asn-Asn-Pro | C13H21N5O6 | CID 145454039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. reddit.com [reddit.com]

- 9. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

- 11. Khan Academy [khanacademy.org]

- 12. Functions and absorption of bioactive peptides in small intestine [fas.vnua.edu.vn]

- 13. mdpi.com [mdpi.com]

The Asn-Pro Sequence as a Molecular Clock: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The non-enzymatic cleavage of the peptide bond C-terminal to an asparagine (Asn) residue, particularly when followed by a proline (Pro) residue, represents a significant post-translational modification that functions as a molecular clock in long-lived proteins. This spontaneous degradation pathway, driven by the formation of a cyclic succinimide (B58015) intermediate, has profound implications for protein turnover, aging, and the stability of protein-based therapeutics. This technical guide provides a comprehensive overview of the Asn-Pro molecular clock, including its underlying chemical mechanism, the factors that influence its rate, and its relevance in both biological systems and pharmaceutical development. Detailed experimental protocols for studying this phenomenon are provided, along with quantitative data to aid in the prediction and analysis of protein stability.

Introduction

The intrinsic stability of proteins is a critical factor in their biological function and therapeutic efficacy. While enzymatic degradation pathways are well-characterized, spontaneous, non-enzymatic modifications also play a crucial role in protein turnover and aging. Among these, the cleavage of the peptide bond at this compound sequences is of particular interest. This reaction proceeds at a slow, predictable rate under physiological conditions, leading to the hypothesis that it acts as a "molecular clock," timing the lifespan of proteins.[1]

This phenomenon is especially relevant for long-lived proteins, such as the crystallins and aquaporin 0 found in the human eye lens, where such modifications can accumulate over a lifetime and are implicated in age-related diseases like cataracts.[2][3] In the context of drug development, the instability of this compound and other labile sequences in monoclonal antibodies and other protein-based drugs can lead to fragmentation, affecting their efficacy, safety, and shelf-life.[3]

This guide is intended for researchers, scientists, and drug development professionals, providing the technical details necessary to understand, investigate, and potentially mitigate the effects of this compound cleavage.

The Chemical Mechanism of this compound Cleavage

The cleavage of the peptide bond C-terminal to an asparagine residue is a non-enzymatic process that proceeds through an intramolecular nucleophilic attack, leading to the formation of a cyclic succinimide intermediate.[2][4] This mechanism is distinct from, but in competition with, the deamidation of asparagine.

The key steps are as follows:

-

Nucleophilic Attack: The side-chain amide nitrogen of the asparagine residue performs a nucleophilic attack on the carbonyl carbon of its own peptide backbone.

-

Succinimide Intermediate Formation: This attack results in the formation of a five-membered succinimide ring and the cleavage of the peptide bond between the Asn and the subsequent amino acid (in this case, Proline).

-

Hydrolysis of the Intermediate: The succinimide intermediate is then hydrolyzed, which can result in the formation of either a normal aspartyl (Asp) residue or an isoaspartyl (isoAsp) residue at the new C-terminus of the cleaved N-terminal fragment. The other product is a new N-terminal Proline.

The presence of a proline residue immediately following the asparagine significantly promotes the cleavage pathway over the competing deamidation reaction.[2][3]

Figure 1: Mechanism of non-enzymatic this compound peptide bond cleavage.

Quantitative Analysis of this compound Cleavage

The rate of this compound cleavage is influenced by several factors, including the local sequence, temperature, and pH. This predictable, albeit slow, rate is the basis for its function as a molecular clock.

Factors Influencing Cleavage Rate

-

C-terminal Residue: The residue immediately following the asparagine is the most critical factor. Proline in the n+1 position significantly accelerates cleavage compared to other amino acids.[2][3]

-

Temperature: As with most chemical reactions, the rate of cleavage increases with temperature.

-

pH: The cleavage reaction is pH-dependent, with studies showing it proceeds more readily at neutral to slightly alkaline pH.[5]

-

Flanking Residues: The amino acids surrounding the this compound motif can also influence the rate of cleavage, likely through steric effects that can either hinder or facilitate the formation of the succinimide intermediate.[2][6]

Half-life and Rate Constants

The non-enzymatic cleavage of this compound bonds is a slow process, with half-lives under physiological conditions (37°C, neutral pH) estimated to be in the range of hundreds to thousands of days. This is significantly slower than the deamidation of many Asn residues.[3]

| Sequence Context | Condition | Half-life (t½) | Activation Energy (Ea) | Reference |

| This compound | 37°C, physiological pH | 200 to >10,000 days | Not specified | [3] |

| Asn-Gly (for comparison) | 37°C, physiological pH | ~1 to 400 days (deamidation) | 80-100 kJ/mol (deamidation) | [3] |

| Model Peptide (Ace-Asn-Gly-Nme) | In silico, catalyzed | Not applicable | 123-130 kJ/mol (cleavage) | [7] |

Table 1: Quantitative Data on this compound Cleavage and Related Reactions.

Experimental Protocols

The study of this compound cleavage typically involves the incubation of synthetic peptides or recombinant proteins under controlled conditions, followed by the analysis of the cleavage products using mass spectrometry and/or NMR.

In Vitro Cleavage Kinetics Assay

This protocol describes a general workflow for studying the kinetics of this compound cleavage in a synthetic peptide.

Materials:

-

Synthetic peptide containing the this compound sequence of interest (lyophilized)

-

Incubation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Incubator or water bath with precise temperature control (e.g., 37°C)

-

Quenching solution (e.g., 10% formic acid)

-

HPLC or LC-MS system for analysis

Procedure:

-

Peptide Preparation: Dissolve the lyophilized peptide in the incubation buffer to a known concentration (e.g., 1 mg/mL).

-

Incubation: Aliquot the peptide solution into multiple vials and place them in the incubator at the desired temperature.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 96 hours, and weekly thereafter), remove one vial from the incubator.

-

Quenching: Immediately quench the reaction by adding the quenching solution to the vial to lower the pH and stop further degradation.

-

Storage: Store the quenched samples at -20°C or -80°C until analysis.

-

Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact peptide and its cleavage products. The rate of cleavage can be determined by monitoring the decrease in the peak area of the intact peptide over time.

Figure 2: Workflow for an in vitro cleavage kinetics assay.

Mass Spectrometry Analysis of Cleavage Products

Mass spectrometry is the primary tool for identifying and characterizing the products of this compound cleavage.

Sample Preparation:

-

Digestion (for proteins): For intact proteins, an initial proteolytic digestion (e.g., with trypsin) may be necessary to generate smaller peptides, unless the goal is to analyze the intact protein fragments.

-

Desalting: Desalt the peptide samples using a C18 ZipTip or similar solid-phase extraction method to remove salts and buffers that can interfere with mass spectrometry analysis.

-

Reconstitution: Reconstitute the dried, desalted peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

-

Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition mode.

-

MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the eluting peptides.

-

MS2 Scan (Tandem MS): Select the most intense ions from the MS1 scan for fragmentation (e.g., by collision-induced dissociation, CID). The fragmentation pattern provides sequence information.

-

-

Data Analysis: Use bioinformatics software to search the acquired MS/MS spectra against a database containing the sequence of the expected protein or peptide. The software will identify the cleavage products by matching the experimental spectra to theoretical fragmentation patterns.

NMR Spectroscopy for Product Identification

NMR spectroscopy can be used to unambiguously identify the cleavage products, including distinguishing between Asp and isoAsp at the new C-terminus.

Sample Preparation:

-

Sample Requirements: NMR is less sensitive than mass spectrometry and requires a higher sample concentration (typically 0.1-1 mM) and volume (e.g., 500 µL).[8] The sample should be free of paramagnetic impurities.

-

Buffer: Dissolve the peptide in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O). The pH of the buffer should be carefully controlled.

NMR Experiments:

-

1D ¹H NMR: A simple 1D proton NMR spectrum can be used to monitor the appearance of new signals corresponding to the cleavage products over time.

-

2D NMR:

-

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid's spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space, which is essential for sequential assignment and structure determination.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is particularly useful for resolving spectral overlap and can help in identifying the specific chemical environment of atoms at the cleavage site.

-

Data Analysis: The chemical shifts of the amino acid residues at the newly formed N- and C-termini will be characteristic of their terminal position and can be compared to reference data to confirm the cleavage site.

Applications in Drug Development

The stability of protein-based drugs, such as monoclonal antibodies, is a critical quality attribute. Non-enzymatic degradation at labile sites like this compound can lead to fragmentation, which may result in a loss of efficacy and potentially altered immunogenicity.[3][9]

-

Formulation Development: Understanding the kinetics of this compound cleavage at different pH values and temperatures can guide the development of stable formulations. For example, a formulation buffer might be chosen to minimize the rate of cleavage.

-

Protein Engineering: If an this compound sequence is identified as a hotspot for degradation in a therapeutic protein, it may be possible to engineer the protein to replace one of these residues, thereby improving its stability. Any such modification must be carefully evaluated to ensure it does not negatively impact the protein's function or immunogenicity.

-

Predictive Modeling: The quantitative data gathered from studies of this compound cleavage can be used to develop computational models to predict the stability of new protein drug candidates, allowing for early-stage identification of potentially labile sites.

Conclusion

The non-enzymatic cleavage of the this compound sequence is a slow but significant degradation pathway for many proteins, acting as a molecular clock that contributes to protein turnover and aging. For drug development professionals, it represents a potential liability that can compromise the stability and efficacy of protein-based therapeutics. A thorough understanding of the mechanism, kinetics, and influencing factors of this reaction is essential for both basic research into protein aging and the development of robust and reliable biologic drugs. The experimental protocols and quantitative data presented in this guide provide a framework for investigating the this compound molecular clock and mitigating its undesirable effects in a pharmaceutical context.

References

- 1. The Influence of Flanking Secondary Structures on Amino Acid Content and Typical Lengths of 3/10 Helices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flanking signal and mature peptide residues influence signal peptide cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 9. researchgate.net [researchgate.net]

The Asn-Pro Motif in Enzyme Active Sites: A Dual-Function Guide to Catalysis and Regulation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide sequence Asparagine-Proline (Asn-Pro) represents a unique structural and functional motif within proteins. The constrained cyclic side chain of proline imposes significant restrictions on the polypeptide backbone, leading to a predisposition for cis-trans isomerization, which can act as a molecular switch. Concurrently, the asparagine residue serves as a specific recognition point for a distinct class of proteases and ligases. Within an enzyme's active site, the this compound motif can therefore play a dual role: it can be the direct substrate of enzymatic action or act as a conformational regulator of catalysis. This technical guide provides a comprehensive overview of the function of the this compound sequence in enzyme active sites, detailing the catalytic mechanisms of enzymes that process this bond, the kinetics of prolyl isomerization, and the experimental protocols used to study these phenomena.

Introduction: The Unique Chemistry of the Asparaginyl-Prolyl Peptide Bond

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique among the proteogenic amino acids. Due to the cyclic nature of proline's side chain, which links back to the backbone nitrogen, the steric hindrance between the cis and trans conformations of the peptide bond is comparable.[1] This results in a significant population of both isomers under biological conditions, whereas other peptide bonds overwhelmingly favor the trans state.[2] The spontaneous interconversion between cis and trans isomers is an intrinsically slow process that can be a rate-limiting step in protein folding and function.[3]

When the preceding residue (Xaa) is asparagine (Asn), the motif gains an additional layer of functionality. The side chain of asparagine is a key recognition element for a specific family of cysteine proteases known as asparaginyl endopeptidases (AEPs) , or legumains.[4][5] These enzymes catalyze the hydrolysis of the peptide bond on the C-terminal side of an asparagine residue. Therefore, the this compound motif can be found in enzyme active sites in two primary contexts:

-

As a Substrate: The this compound bond itself is the target of cleavage (by AEPs) or formation (by Peptide Asparaginyl Ligases). Here, the Asn is in the P1 position and the Pro is in the P1' position of the substrate.

-

As a Conformational Switch: The cis-trans isomerization of the this compound bond, located within or near an active site, is catalyzed by Peptidyl-Prolyl Isomerases (PPIases) . This conformational change can modulate enzyme activity, acting as a molecular timer or switch.[6]

This guide will explore both of these functional roles in detail.

The this compound Motif as a Substrate for Cleavage and Ligation

The primary enzymes that act directly on the asparaginyl bond of an this compound sequence are Asparaginyl Endopeptidases (AEPs) and their functional counterparts, Peptide Asparaginyl Ligases (PALs).

Mechanism of Asparaginyl Endopeptidases (AEPs)

AEPs, also known as legumains, are cysteine proteases belonging to the C13 family that specifically hydrolyze peptide bonds C-terminal to an Asn residue (the P1 position).[4][7] Their activity is typically optimal under acidic conditions, consistent with their localization in lysosomes and plant vacuoles.[4][8] The catalytic mechanism involves a conserved triad (B1167595) of Cysteine, Histidine, and Asparagine.[8][9]

The process proceeds via a two-step mechanism involving an acyl-enzyme intermediate:

-

Acylation: The catalytic cysteine performs a nucleophilic attack on the carbonyl carbon of the substrate's P1 Asn residue. This forms a tetrahedral intermediate which then resolves into a thioester-linked acyl-enzyme intermediate, releasing the C-terminal portion of the substrate (the leaving group, starting with the P1' Pro).[8][10]

-

Deacylation: The acyl-enzyme intermediate is resolved by a nucleophilic attack from a water molecule, which hydrolyzes the thioester bond and releases the N-terminal portion of the substrate, regenerating the free enzyme.[10]

In the case of PALs, which are AEPs that favor ligation over hydrolysis, the nucleophile in the second step is the N-terminal amine of another peptide rather than water. This results in the formation of a new peptide bond.[10]

Substrate Specificity: The Role of P1' Proline

The S1 binding pocket of AEPs shows a strong and absolute specificity for an Asn residue at the P1 position at near-neutral pH.[1][11] At more acidic pH (<4), this specificity can relax to include Aspartate (Asp).[4]

The specificity at the P1' position (the residue immediately following the cleaved bond) is less stringent. However, the presence of a proline at this site has significant consequences, particularly for the highly efficient PALs like Butelase 1. Studies have shown that while Butelase 1 can accept most natural amino acids at the P1'' position (the N-terminus of the incoming peptide for ligation), it does not accept Proline.[12] Similarly, the general recognition motif for some PALs is described as Asn/Asp-Xaa-Yaa, where Xaa (the P1' residue) can be any amino acid except Proline .[13] This indicates that the rigid structure of proline sterically hinders the proper positioning of the substrate within the active site for efficient ligation. For cleavage reactions, a P1' proline can also significantly slow down catalysis.[14]

Quantitative Data on AEP and PAL Activity

Kinetic parameters for AEPs and PALs highlight their efficiency. Butelase 1, in particular, is one of the fastest known peptide ligases.[15] The table below summarizes key kinetic data, illustrating the high catalytic efficiency of these enzymes.

| Enzyme | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | pH | Reference(s) |

| Butelase 1 | SA-kB1-NHV | 17 | 31 | 542,000 | 5.5 | [16] |

| Butelase 1 | MrIA-NHV | 12 | 22 | 536,000 | 5.5 | [16] |

| OaAEP1b (C247A) | Kalata B1 precursor | 0.41 | 12 | 34,200 | 6.0 | [17] |

| Human Legumain | Z-Ala-Ala-Asn-AMC | N/A | N/A | 121,000 | 5.8 | [4] |

| OaAEP3 | IQF-Asn-Gly-Leu | 4.3 | 2.4 | 1,800,000 | 5.0 | [18] |

Note: Data for substrates with a P1' Proline is limited, as it is often a disfavored or non-permissive residue for efficient catalysis, especially in ligation reactions.

The this compound Motif as a Conformational Switch

The slow cis-trans isomerization of the this compound peptide bond can serve as a powerful regulatory mechanism. Enzymes known as Peptidyl-Prolyl cis-trans Isomerases (PPIases) catalyze this rotation, effectively acting as molecular switches that can turn protein functions on or off.[6]

Mechanism of Peptidyl-Prolyl Isomerases (PPIases)

PPIases accelerate prolyl isomerization by binding to the Xaa-Pro motif and stabilizing the twisted, high-energy transition state of the peptide bond. The exact catalytic mechanism is still debated but is thought to involve distortion of the planar peptide bond through a combination of steric and electronic effects within the hydrophobic active site, which weakens the partial double-bond character of the C-N bond and lowers the activation energy for rotation.[5][19]

A prominent example of a PPIase involved in signaling is Pin1 , which specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[20][21] By changing the conformation of these motifs, Pin1 can regulate the ability of other enzymes, such as kinases and phosphatases, to act on the substrate. This creates a conformational-specific signaling cascade.[22][23] While Pin1's primary targets are pSer/Thr-Pro, other PPIase families (cyclophilins, FKBPs) act on non-phosphorylated Xaa-Pro motifs, including this compound.

Quantitative Data on PPIase Activity

The catalytic efficiency of PPIases is often measured using synthetic peptide substrates. While specific data for this compound containing peptides is not prevalent in the cited literature, the following table provides representative kinetic parameters for different PPIases acting on model peptides, demonstrating their ability to significantly accelerate isomerization.

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Temp (°C) | Reference(s) |

| Bovine Cyclophilin | Suc-Ala-Ala-Pro-Phe-pNA | 13,200 | 0.98 | 1.3 x 10⁷ | 0 | [24] |

| Human Cyclophilin | Suc-Ala-Ala-Pro-Phe-pNA | 12,700 | 0.87 | 1.5 x 10⁷ | 0 | [24] |

| FKBP | Suc-Ala-Leu-Pro-Phe-pNA | 344 | 0.52 | 6.6 x 10⁵ | 0 | [24][25] |

| hFKBP12 | Abz-Ala-Ala-Pro-Phe-pNA | 310 | 0.28 | 1.1 x 10⁶ | 15 | [26] |

Experimental Protocols

Studying the function of the this compound motif requires specialized biochemical assays. Below are detailed methodologies for two key experimental approaches.

Protocol: Chymotrypsin-Coupled Assay for PPIase Activity

This spectrophotometric assay is a classic method for measuring PPIase activity. It relies on the protease α-chymotrypsin, which can only cleave the peptide bond C-terminal to Phenylalanine when the preceding Xaa-Pro bond is in the trans conformation.[4] The release of a chromophore (p-nitroanilide, pNA) is monitored over time.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0. Pre-chill to the desired reaction temperature (e.g., 0-10°C to slow the uncatalyzed reaction).[24]

-

α-Chymotrypsin Stock: Prepare a concentrated stock (e.g., 60 mg/mL) in 1 mM HCl to maintain stability. Keep on ice.[24]

-

PPIase Enzyme: Dilute purified PPIase to the desired final concentration (typically in the low nM range) in assay buffer.[24]

-

Substrate: Prepare a stock of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) at ~5 mM in a solvent like 450 mM LiCl in trifluoroethanol (TFE) to increase the cis isomer population.

-

-

Assay Procedure:

-

In a temperature-controlled spectrophotometer cuvette or 96-well plate, combine the assay buffer, chymotrypsin solution (final concentration ~6 mg/mL), and the PPIase enzyme.[24]

-

Allow the mixture to equilibrate to the assay temperature (e.g., 10°C).

-

Initiate the reaction by adding a small volume of the substrate stock to a final concentration below its KM (e.g., 75 µM).

-

Immediately monitor the increase in absorbance at 390 nm (for pNA release) over time.

-

-

Data Analysis:

-

The initial phase of the reaction is biphasic. A rapid "burst" phase corresponds to the cleavage of the pre-existing trans isomers.

-

The slower, linear phase corresponds to the rate-limiting cis to trans isomerization, which is accelerated by the PPIase.

-

The rate of this second phase is used to calculate the enzyme's catalytic efficiency (kcat/KM).[25]

-

Protocol: NMR Spectroscopy for Monitoring Prolyl Isomerization

NMR spectroscopy is a powerful tool that can directly observe and quantify the populations of both cis and trans isomers and measure their interconversion rates.[27] 1D ¹⁹F NMR or 2D ¹H-¹⁵N HSQC experiments are commonly used.[13][22]

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Prepare a sample of the this compound containing peptide or protein, often with ¹⁵N and/or ¹³C isotopic labeling to enhance signal and allow for specific resonance assignments.[22]

-

Dissolve the sample in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O for the lock signal.

-

-

NMR Experiment (Exchange Spectroscopy - EXSY):

-

Acquire a 2D NOESY or ROESY spectrum with a relatively long mixing time (e.g., 100-500 ms).

-

The cis and trans conformers will give rise to distinct peaks in the spectrum.

-

In addition to the standard diagonal peaks, "exchange cross-peaks" will appear, connecting the resonance of an atom in the cis state with its resonance in the trans state.

-

-

Data Analysis:

-

The volume of the diagonal peaks is proportional to the population of each isomer. The equilibrium constant (K_eq = [trans]/[cis]) can be calculated from the ratio of these integrals.[11]

-

The volume of the exchange cross-peaks is related to the rate of interconversion. By acquiring a series of EXSY spectra with varying mixing times, the rate constants for the cis → trans and trans → cis transitions can be determined by fitting the build-up curves of the cross-peak intensities.[12]

-

Implications for Drug Development

The dual functionality of the this compound motif makes it an attractive target for therapeutic intervention.

-

Targeting AEPs: Given the upregulation of AEPs in various pathologies, including cancer and neurodegenerative diseases, the development of specific inhibitors is a major area of research.[11][28] Inhibitors can be designed to mimic the Asn-containing substrate, binding tightly to the S1 pocket and blocking access to the catalytic cysteine. Understanding the structural constraints of the S1' pocket, particularly its intolerance for proline, can guide the design of highly specific and potent inhibitors.

-

Targeting PPIases: Modulating the activity of PPIases like Pin1 is another key strategy. Overexpression of Pin1 is linked to numerous cancers, where it promotes oncogenic pathways by isomerizing key phosphoproteins.[21][22] Developing inhibitors that block the Pin1 active site can prevent these conformational changes, trapping substrates in a state that may be targeted for degradation or is simply inactive. Conversely, activators of specific PPIases could be beneficial in diseases where protein misfolding or aggregation is a factor.

Conclusion

The this compound sequence is far more than a simple dipeptide linker. It serves as a critical nexus for enzymatic control, operating in two distinct modes. As a recognition motif, it directs the potent activity of asparaginyl endopeptidases and ligases, which catalyze the breaking and making of the peptide bond itself. As a conformational element, its unique ability to undergo slow cis-trans isomerization, a process accelerated by peptidyl-prolyl isomerases, provides a mechanism for regulating enzyme activity and downstream signaling events. A comprehensive understanding of these dual functions, supported by quantitative kinetic data and robust experimental methodologies, is essential for researchers aiming to unravel complex biological pathways and for drug development professionals seeking to design novel therapeutics that target these fundamental enzymatic processes.

References

- 1. Substrate specificity of schistosome versus human legumain determined by P1-P3 peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [laro.lanl.gov]

- 6. Activity and Affinity of Pin1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Plant asparaginyl endopeptidases and their structural determinants of function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for proenzyme maturation, substrate recognition, and ligation by a hyperactive peptide asparaginyl ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asparaginyl endopeptidases: enzymology, applications and limitations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00608H [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. On the design of a constitutively active peptide asparaginyl ligase for facile protein conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization and application of natural and recombinant butelase-1 to improve industrial enzymes by end-to-end circularization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Asparaginyl endopeptidases: enzymology, applications and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The molecular mechanisms of peptidyl-prolyl cis/trans isomerase Pin1 and its relevance to kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. biokin.com [biokin.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. genscript.com [genscript.com]

The Asn-Pro Motif: A Structural and Signaling Hub

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the precise orchestration of protein-protein interactions is paramount. Short linear motifs, typically 3-10 amino acids in length, serve as critical recognition sites that mediate these interactions, forming the basis of complex signaling networks. Among these, the Asn-Pro (Asparagine-Proline) motif, and its variations, represent a key structural and functional element. Its unique chemical properties, particularly the conformational rigidity imposed by the proline residue and the specific hydrogen-bonding capabilities of asparagine, make it a versatile player in diverse signaling pathways.

This technical guide provides a comprehensive overview of the this compound motif's role in signaling. It delves into the structural basis of its interactions, its involvement in key signaling cascades, quantitative aspects of these interactions, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial signaling determinant.

The Unique Chemistry of the this compound Peptide Bond

The this compound sequence possesses distinct chemical characteristics that underpin its functional significance.

-

Resistance to Deamidation: Asparagine residues are prone to spontaneous, non-enzymatic deamidation, a modification that can alter a protein's structure and function. This reaction typically proceeds through a succinimide (B58015) intermediate. However, the rigid cyclic structure of the proline residue adjacent to asparagine sterically hinders the formation of this intermediate, making the this compound sequence significantly more resistant to deamidation and thus more stable.[1]

-

Proline Isomerization as a Molecular Switch: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The interconversion between these two states is intrinsically slow but can be catalyzed by peptidyl-prolyl isomerases (PPIases), such as Pin1.[2][3] This isomerization can act as a molecular switch, altering the protein's conformation and thereby regulating its activity, stability, and interaction with other proteins. While much of the research focuses on phosphorylated Ser/Thr-Pro motifs as substrates for Pin1, this mechanism highlights the importance of the proline residue in creating conformational diversity in signaling proteins.[4][5][6][7][8][9][10][11][12][13]

The this compound Motif in Key Signaling Pathways

The this compound motif, most notably as part of the this compound-Phe (NPF) sequence, is a critical recognition element for Eps15 homology (EH) domains. These domains are found in a variety of proteins involved in endocytosis and vesicle trafficking, processes tightly linked to signal transduction.

EH Domain-Mediated Signaling

EH domain-containing proteins, such as Eps15 and EHD1, are central to the sorting and internalization of cell surface receptors. They recognize NPF motifs in their binding partners, facilitating the assembly of the endocytic machinery.

The interaction involves the NPF peptide binding in a hydrophobic pocket of the EH domain. The this compound-Phe-X backbone often adopts a type I β-turn conformation.[14] The specificity of this interaction can be modulated by residues flanking the core NPF motif. For instance, the presence of negatively charged residues (Aspartic or Glutamic acid) C-terminal to the NPF motif in Rabenosyn-5 dramatically enhances its binding affinity for the EH domain of EHD1.[15][16]

Diagram: EH Domain - NPF Motif Interaction

Caption: Interaction between an EH domain and an NPF motif.

Proline-Rich Regions in Wnt Signaling

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Key scaffold proteins in this pathway, such as Dishevelled (Dvl) and Axin, contain proline-rich domains (PRDs).[8][17][18][19][20][21][22][23] While not always involving a specific this compound sequence, the high proline content in Dvl is essential for mediating protein-protein interactions that are critical for signal propagation.[17] Dvl acts as a central hub, relaying the signal from the Frizzled receptor to downstream components. The PRDs within Dvl are thought to provide flexible linkers and binding sites for other signaling proteins.

Diagram: Wnt Signaling Scaffold

Caption: Proline-rich Dishevelled protein in the Wnt pathway.

The NPxxY Motif in G-Protein Coupled Receptors (GPCRs)

While not an this compound motif, the highly conserved this compound-X-X-Tyr (NPxxY) motif in transmembrane helix 7 of Class A GPCRs is a critical structural and functional element.[4][7][12][24][25][26] This motif is involved in receptor activation, G-protein coupling, and β-arrestin recruitment.[7] The proline in this motif introduces a kink in the transmembrane helix, and conformational changes around this motif are a key part of the receptor's activation switch.[24][26]

Quantitative Analysis of this compound Motif Interactions

Quantifying the binding affinity and kinetics of motif-mediated interactions is crucial for understanding signaling dynamics and for drug development. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for these measurements.

Table 1: Binding Affinities of EH Domain Interactions

| Interacting Proteins/Peptides | Method | Dissociation Constant (KD) | Association Constant (Ka) | Reference |

| EHD1 EH-domain + Rabenosyn-5 peptide (Ac-GPSLNPFDEED-NH2) | ITC | ~1.25 µM | 8 x 105 M-1 | [15][16] |

| EHD1 EH-domain + Rab11-Fip2 peptide (Ac-YESTNPFTAK-NH2) | ITC | ~125 µM | < 8 x 103 M-1 | [15][16] |

| EHD1 EH-domain + NPF peptide | NMR | 245 µM ± 35 | - | [9][27] |

| EHD1 EH-domain + DPF peptide | NMR | 1.2 mM ± 0.1 | - | [9][27] |

| EHD1 EH-domain + GPF peptide | NMR | 2.4 mM ± 0.1 | - | [9][27] |

Note: KD was calculated from the reported Ka where necessary (KD = 1/Ka). The ~100-fold difference in affinity between the Rabenosyn-5 and Rab11-Fip2 peptides highlights the significant impact of flanking residues on binding strength.[15][16]

Experimental Protocols